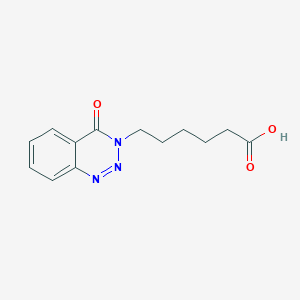

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

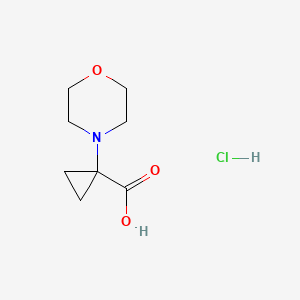

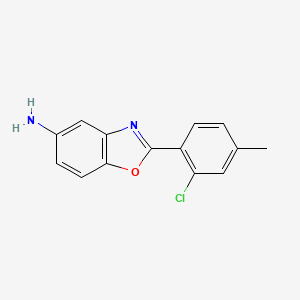

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid , also known by its chemical formula C7H4N3O2 , is a synthetic organic compound. Its molecular structure consists of a hexanoic acid moiety attached to a benzotriazinone ring. The benzotriazinone core contains a nitrogen atom and a ketone group, contributing to its intriguing reactivity and potential biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic pathways for this compound, literature reports suggest that it can be prepared through various methods, such as cyclization reactions or amidation of hexanoic acid derivatives with benzotriazinones. Researchers have explored both conventional and microwave-assisted techniques to achieve efficient yields .

Molecular Structure Analysis

The molecular structure of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid reveals its key features. The benzotriazinone ring imparts aromaticity and electron density, potentially influencing its interactions with biological targets. The hexanoic acid side chain provides flexibility and solubility. Analyzing bond angles, hybridization states, and functional groups within the molecule sheds light on its reactivity and stability .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Potential reactions include esterification, amidation, and nucleophilic substitutions. Researchers have investigated its behavior under different conditions, exploring its reactivity with nucleophiles, acids, and bases. These reactions are crucial for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

- Spectroscopic Data : Techniques like NMR, IR, and UV-Vis provide insights into its structure and functional groups .

Mécanisme D'action

While specific studies on the mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid are limited, its structural resemblance to other bioactive compounds suggests potential biological roles. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes. Further investigations are needed to elucidate its precise mode of action .

Safety and Hazards

As with any chemical, safety precautions are crucial. Researchers should handle 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid in a well-ventilated area, wear appropriate protective gear, and avoid skin contact. Toxicity studies are necessary to assess potential risks. Dispose of waste properly and follow local regulations .

Propriétés

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXSJNETLFRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)

![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)